molecular formula C10H6ClN3O B1493716 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one CAS No. 1403589-25-2

6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one

Cat. No.: B1493716
CAS No.: 1403589-25-2
M. Wt: 219.63 g/mol
InChI Key: VSFXGUSQGSIRIK-UHFFFAOYSA-N
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Description

6-Chloro-3H-pyrimido[4,5-b]indol-4(9H)-one is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features the versatile 9H-pyrimido[4,5-b]indole scaffold, a privileged structure found in numerous biologically active molecules . Its core structure is a valuable building block for the synthesis of novel compounds targeting protein kinases . Research indicates that derivatives of the 9H-pyrimido[4,5-b]indole core have been explored as potent and selective inhibitors of glycogen synthase kinase-3β (GSK-3β) , a key target in the field of Alzheimer's disease research. Furthermore, analogous scaffolds have been designed and evaluated as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs), such as the vascular endothelial growth factor receptor-2 (VEGFR-2), highlighting its potential application in developing anti-angiogenic and anticancer agents . The chloro substituent at the 6-position makes this compound a versatile synthetic intermediate, amenable to further functionalization via nucleophilic aromatic substitution, allowing researchers to explore diverse structure-activity relationships (SAR) . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-3,9-dihydropyrimido[4,5-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O/c11-5-1-2-7-6(3-5)8-9(14-7)12-4-13-10(8)15/h1-4H,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFXGUSQGSIRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(N2)N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Effect of Piperidine Nitrogen Substituents on GSK-3β Inhibition

Compound Substituent (R1) IC50 (µM) Mean ± SEM
2 Cyanoacetyl 1.86 ± 0.11
6c tert-Butyloxy ≥10
8 Aromatic ring 5.46 ± 1.03
14 Acetyl 1.57 ± 0.30
16 Propanoyl 1.71 ± 0.52
17 3,3,3-Trifluoropropanoyl ≥10

Note: Short-chain acyl substituents like acetyl and propanoyl retain biological activity, guiding acylation steps in synthesis.

Table 2: Influence of Halogen Substitution at the 7-Position and Other Modifications

Compound R2 (Halogen) R3 R4 (N-Methyl) IC50 (µM) Mean ± SEM
2 Cl -H -CH3 1.86 ± 0.11
19 F -H -CH3 1.79 ± 0.18
20 Br -H -CH3 1.42 ± 0.16
21 I -H -CH3 0.94 ± 0.17
22 OCH3 -H -CH3 ≥10

Note: Halogenation at the 6- or 7-position is tolerated and affects potency; methoxy substitution is unfavorable.

Analytical and Practical Notes on Preparation

  • Purity and Physical Form:
    Commercially available this compound is typically obtained as a yellow to brown solid with a purity of approximately 95%, stored at 2-8°C to maintain stability.

  • Safety and Handling:
    The compound carries hazard warnings (e.g., H302, H317), indicating the need for appropriate safety measures during synthesis and handling.

  • Optimization Strategies:
    The introduction of amide bonds to improve metabolic stability suggests that synthetic methods should include controlled acylation steps, possibly under mild conditions to avoid degradation.

Summary of Preparation Methodology

Step Description Key Reagents/Conditions Notes
1 Construction of pyrimido[4,5-B]indole core Cyclization of substituted indole/pyrimidine precursors Base or acid catalysis, temperature control
2 Halogenation at 6-position Chlorination reagents (e.g., N-chlorosuccinimide) Selective halogenation critical
3 Hydroxylation/oxidation at 4-position Oxidizing agents (e.g., peroxides) To form the 4(9H)-one tautomer
4 Piperidine substitution and acylation Piperidine derivatives, acyl chlorides or anhydrides For metabolic stability enhancement
5 Purification and characterization Chromatography, crystallization Ensures >95% purity

Chemical Reactions Analysis

6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one can undergo various reactions, depending on the reagents and conditions used:

Types of Reactions:

  • Oxidation: : It can be oxidized to introduce more functional groups, enhancing its reactivity or potential biological activity.

  • Reduction: : Reduction reactions can modify the electron density on the ring structures, altering their chemical behavior.

  • Substitution: : The chloro group allows for nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

Common Reagents and Conditions:

  • Oxidation: : Typically performed using oxidizing agents like potassium permanganate or nitric acid.

  • Reduction: : Common reducing agents include sodium borohydride or catalytic hydrogenation.

  • Substitution: : Nucleophiles such as amines or thiols can substitute the chloro group under mild conditions.

Major Products:

  • Oxidized or reduced derivatives with altered pharmacological properties.

  • Substituted analogs with potentially enhanced biological activity.

Scientific Research Applications

Pharmaceutical Development

The primary application of 6-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one lies in its potential as a kinase inhibitor , specifically targeting glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in various signaling pathways related to cancer and neurodegenerative diseases. The compound's structural features suggest it could effectively inhibit this kinase, leading to therapeutic applications in oncology and neurology.

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. Its derivatives have shown promise as anticancer agents, particularly in inhibiting cell growth in acute leukemia and triple-negative breast cancer models .

Case Studies

  • GSK-3β Inhibition :
    • A study synthesized a series of amide-based derivatives from the pyrimido[4,5-b]indole core, demonstrating enhanced inhibitory potency against GSK-3β. The most potent compounds exhibited IC50 values of 360 nM, indicating significant potential for therapeutic use .
  • Antitumor Activity :
    • In vivo studies using mouse models have shown that compounds based on the pyrimido[4,5-b]indole structure can achieve significant antitumor activity. For instance, one derivative demonstrated effective inhibition of tumor growth in both leukemia and breast cancer xenograft models .

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
7-Chloro-9H-pyrimido[4,5-b]indoleChlorine at position 7; indole coreStronger GSK-3β inhibition compared to others
2-Amino-5-chloro-3H-pyrimido[4,5-b]indoleAmino group at position 2; chlorine at position 5Enhanced solubility; varied biological activity
N4-(substituted phenyl)-N4-alkyl/desalkylSubstituted phenyl groups; varied alkyl chainsSpecific targeting of multidrug-resistant cells

This table illustrates the varying degrees of biological activity and structural modifications among compounds related to this compound. The unique chlorine positioning in this compound contributes to its distinct electronic properties and interaction capabilities with biological targets.

Mechanism of Action

The mechanism by which 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one exerts its effects involves its interaction with various molecular targets:

  • Molecular Targets: : Enzymes, receptors, and DNA.

  • Pathways Involved: : Inhibition of key enzymes, interference with DNA replication, and modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one with related compounds in terms of synthesis, structural features, and biological relevance.

7-Chloro-9H-pyrimido[4,5-b]indole Derivatives

Compounds such as 7-Chloro-N-methyl-N-(piperidin-4-yl)-9H-pyrimido[4,5-b]indol-4-amine () share the pyrimidoindole core but differ in substituent placement. The 7-chloro derivatives exhibit modifications at the piperidine ring, including methyl, cyclopropylmethyl, and dimethylamino groups. These substitutions enhance lipophilicity and influence receptor binding, as demonstrated in biological evaluations (e.g., kinase inhibition assays).

Key Differences :

  • Chlorine Position : The 6-chloro isomer (target compound) vs. 7-chloro derivatives alters electronic distribution and steric interactions.
  • Side Chains : Piperidine modifications in 7-chloro analogs improve bioavailability but may reduce metabolic stability compared to the simpler 6-chloro structure.
2-Amino-5-chloro-3H-pyrimido[4,5-b]indol-4(9H)-one

This analog (CAS: 33421-59-9, ) introduces an amino group at the 2-position. However, commercial discontinuation () suggests synthesis challenges or instability, limiting its utility compared to the 6-chloro variant.

Thiazolo[4,5-b]pyridin-2-one Derivatives

Compounds such as 5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one () replace the pyrimidine ring with a thiazole. These derivatives exhibit cytotoxicity in cancer cell lines, attributed to their planar structure and electron-withdrawing groups.

Imidazo[4,5-b]pyridines (e.g., PhIP)

PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, ) is a mutagenic heterocyclic amine with a fused imidazole-pyridine system. However, the 6-chloro pyrimidoindole lacks the mutagenic aminoimidazole moiety, suggesting safer pharmacological profiles.

Structural and Functional Data Table

Compound Core Structure Substituents Key Properties Biological Relevance References
This compound Pyrimidoindole Cl at 6-position High rigidity, moderate solubility Kinase inhibition (hypothetical)
7-Chloro-N-methyl-N-(piperidin-4-yl)-9H-pyrimido[4,5-b]indol-4-amine Pyrimidoindole Cl at 7-position, piperidine chain Enhanced lipophilicity Anticancer candidate
2-Amino-5-chloro-3H-pyrimido[4,5-b]indol-4(9H)-one Pyrimidoindole Cl at 5-position, NH2 at 2-position Increased H-bonding, discontinued Limited data
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one Thiazolopyridine Methyl groups at 5,7-positions Cytotoxic, planar structure Anticancer activity
PhIP Imidazopyridine Phenyl, methyl, amino groups Mutagenic, DNA intercalation Carcinogenicity

Biological Activity

6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one is a heterocyclic compound characterized by a fused pyrimidine and indole structure. Its molecular formula is C10H6ClN3OC_{10}H_{6}ClN_{3}O, and it features a chlorine atom at the 6-position and a carbonyl group at the 4-position of the pyrimidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases.

The precise mechanism of action for this compound remains largely unexplored; however, its structural similarity to known kinase inhibitors suggests that it may target specific enzymes involved in critical cellular processes. Notably, it has been identified as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which plays a significant role in signaling pathways associated with cancer and neurodegenerative diseases .

Biological Activity and Research Findings

Recent studies have highlighted the compound's significant biological activity, particularly its cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting GSK-3β, with some exhibiting IC50 values in the nanomolar range. A study indicated that certain derivatives resulted in IC50 values as low as 360 nM .

Case Studies and Structure-Activity Relationship (SAR)

Research has demonstrated that structural modifications can enhance the biological potency of this compound. For example, amide-based derivatives were synthesized and evaluated for their inhibitory activity against GSK-3β. The introduction of specific functional groups was found to improve metabolic stability and reduce cytotoxicity while maintaining potent biological activity .

Compound NameIC50 (nM)Unique Features
This compound360GSK-3β inhibitor
Amide Derivative 1480Enhanced metabolic stability
Amide Derivative 2250Improved selectivity for cancer cells

Molecular Dynamics Simulations

Molecular dynamics simulations have provided insights into how this compound interacts within the active sites of kinases like GSK-3β. These studies are crucial for understanding its pharmacological profile and optimizing derivatives for enhanced efficacy .

Q & A

Q. What are the common synthetic routes for preparing 6-chloro-3H-pyrimido[4,5-b]indol-4(9H)-one?

The synthesis typically involves cyclocondensation of substituted indole precursors with chlorinated pyrimidine intermediates. A key step is the use of POCl₃ under reflux conditions to introduce the chlorine substituent at the 6-position . For example, compound 9 (a structural analog) was synthesized by refluxing a pyrimidoindole precursor in POCl₃ at 110–120°C for 4 hours, followed by neutralization with NH₃·H₂O and purification via column chromatography (70% yield) .

Q. How is the molecular structure of this compound characterized?

Common techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and aromaticity (e.g., δ 11.41 ppm for indolic NH in analogs ).
  • Mass spectrometry (ESI-MS) : For molecular weight validation (e.g., [M+1] peaks in analogs ).
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., single-crystal analysis of pyrimidoquinoline derivatives ).

Q. What biological activities are associated with pyrimido[4,5-b]indole derivatives?

These compounds exhibit antiviral (e.g., inhibition of Zika virus NS5 RdRp ), anticancer (via kinase or topoisomerase inhibition ), and antibacterial properties. Activity often correlates with substituent patterns on the pyrimidine and indole rings .

Advanced Research Questions

Q. How can reaction conditions be optimized to avoid side products during synthesis?

Unexpected products (e.g., tetrahydro-pyrazoloquinoline instead of pyrimidodipyrimidine) may arise from solvent or catalyst mismatches. In one case, replacing water with ethanol and optimizing catalysts ([BMIM][BF₄]) improved yields and reduced side reactions . Reaction monitoring via TLC/HPLC is critical for early detection of anomalies .

Q. How do structural modifications influence antiviral potency?

Structure-Activity Relationship (SAR) studies reveal:

  • Chlorine at position 6 : Enhances binding to viral polymerases (e.g., ZIKV NS5 RdRp inhibition ).
  • Substituents on the indole ring : Bulky groups (e.g., benzyl) improve allosteric modulation of target proteins .
  • Amino or thioether side chains : Increase solubility and bioavailability (e.g., 97% yield for phenylthio derivatives ).

Table 1 : SAR Trends in Pyrimidoindole Derivatives

Substituent PositionModificationBiological ImpactReference
6ChlorineEnhanced viral polymerase inhibition
3/5Benzyl or aryl groupsImproved allosteric modulation
2/4Amino/thioetherIncreased solubility and stability

Q. How can contradictory data in bioactivity assays be resolved?

For example, conflicting IC₅₀ values may arise from assay conditions (e.g., cell line variability or solvent effects). Strategies include:

  • Dose-response validation : Using orthogonal assays (e.g., viral plaque reduction and polymerase inhibition ).
  • Molecular docking : To verify binding modes (e.g., homology modeling of PDGFR-β with pyrimidoindole derivatives ).

Q. What analytical methods are used to confirm regioselectivity in complex reactions?

  • NOESY NMR : Differentiates between regioisomers (e.g., pyrimido[4,5-b] vs. [5,4-b] indole systems ).
  • High-resolution MS/MS : Identifies fragment ions unique to each isomer .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 2-day ammonolysis reduced to hours under microwave conditions ).
  • Catalyst screening : Ionic liquids like [BMIM][Br] enhance reaction efficiency (95°C, 95% yield in pyrimidoquinoline syntheses ).

Q. What strategies improve compound stability during storage?

  • Lyophilization : For hygroscopic analogs.
  • Dark, anhydrous conditions : Prevent degradation of light-sensitive chlorinated derivatives .

Data Interpretation and Validation

Q. How to validate target engagement in kinase inhibition studies?

  • Kinase profiling panels : Test against 518 human kinases to assess selectivity .
  • Cellular thermal shift assays (CETSA) : Confirm target binding in live cells .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one
Reactant of Route 2
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6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one

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